molecular formula C27H30N2O6 B5012090 1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate

1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate

Cat. No. B5012090
M. Wt: 478.5 g/mol
InChI Key: COOMOKFYVOHOKK-UHFFFAOYSA-N
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Description

1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate, also known as NAP, is a chemical compound that has been widely studied for its potential therapeutic applications. NAP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anxiolytic properties. In

Mechanism of Action

The exact mechanism of action of 1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate is not fully understood, but it is believed to act through multiple pathways. This compound has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, reduction of oxidative stress and inflammation, and promotion of neuronal survival and regeneration. Moreover, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate has several advantages for lab experiments, including its high purity, good solubility, and favorable pharmacokinetic profile. However, there are also some limitations to its use, including the need for specialized equipment for synthesis and analysis, as well as the potential for toxicity at high doses.

Future Directions

There are several future directions for the research on 1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate. One potential avenue is the development of this compound derivatives with improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems for this compound could help to improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 1-(2-naphthyloxy)acetyl chloride with 4-(3-phenylpropyl)piperazine in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.

Scientific Research Applications

1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields, including neurodegenerative diseases, inflammation, and anxiety disorders. In preclinical studies, this compound has been found to exhibit neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis. Moreover, this compound has been found to have anxiolytic properties, making it a potential treatment for anxiety disorders.

properties

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2.C2H2O4/c28-25(20-29-24-13-12-22-10-4-5-11-23(22)19-24)27-17-15-26(16-18-27)14-6-9-21-7-2-1-3-8-21;3-1(4)2(5)6/h1-5,7-8,10-13,19H,6,9,14-18,20H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOMOKFYVOHOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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